molecular formula C38H56N8O7 B14437388 Cyclic leucine enkephalin CAS No. 79525-56-7

Cyclic leucine enkephalin

Cat. No.: B14437388
CAS No.: 79525-56-7
M. Wt: 736.9 g/mol
InChI Key: IGAGSIVYOPTBPJ-XDIGFQIYSA-N
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Description

Cyclic leucine enkephalin is a synthetic analog of leucine enkephalin, an endogenous opioid peptide. Leucine enkephalin is a pentapeptide with the sequence Tyr-Gly-Gly-Phe-Leu, naturally found in the brains of many animals, including humans . It plays a crucial role in modulating pain and other physiological processes by binding to opioid receptors.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of cyclic leucine enkephalin involves creating a cyclic structure to enhance its stability and bioavailability. One common method is solid-phase peptide synthesis (SPPS), where the peptide chain is assembled step-by-step on a solid support. The cyclic structure is achieved by introducing a bridge, such as an ethylene bridge, to replace the intramolecular hydrogen bond found in the linear form .

Industrial Production Methods: Industrial production of this compound typically follows similar synthetic routes but on a larger scale. The process involves automated peptide synthesizers, purification through high-performance liquid chromatography (HPLC), and characterization using mass spectrometry and nuclear magnetic resonance (NMR) spectroscopy .

Chemical Reactions Analysis

Types of Reactions: Cyclic leucine enkephalin undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products:

Mechanism of Action

Comparison with Similar Compounds

Uniqueness: Cyclic leucine enkephalin is unique due to its cyclic structure, which enhances its metabolic stability and bioavailability compared to its linear counterparts. This makes it a valuable tool in research and potential therapeutic applications .

Properties

CAS No.

79525-56-7

Molecular Formula

C38H56N8O7

Molecular Weight

736.9 g/mol

IUPAC Name

(3S,6S,9S,12S,15S)-6,9-bis(4-aminobutyl)-15-benzyl-3-[(4-hydroxyphenyl)methyl]-12-(2-methylpropyl)-1,4,7,10,13,16-hexazacyclooctadecane-2,5,8,11,14,17-hexone

InChI

InChI=1S/C38H56N8O7/c1-24(2)20-30-37(52)44-28(12-6-8-18-39)35(50)43-29(13-7-9-19-40)36(51)46-31(22-26-14-16-27(47)17-15-26)34(49)41-23-33(48)42-32(38(53)45-30)21-25-10-4-3-5-11-25/h3-5,10-11,14-17,24,28-32,47H,6-9,12-13,18-23,39-40H2,1-2H3,(H,41,49)(H,42,48)(H,43,50)(H,44,52)(H,45,53)(H,46,51)/t28-,29-,30-,31-,32-/m0/s1

InChI Key

IGAGSIVYOPTBPJ-XDIGFQIYSA-N

Isomeric SMILES

CC(C)C[C@H]1C(=O)N[C@H](C(=O)N[C@H](C(=O)N[C@H](C(=O)NCC(=O)N[C@H](C(=O)N1)CC2=CC=CC=C2)CC3=CC=C(C=C3)O)CCCCN)CCCCN

Canonical SMILES

CC(C)CC1C(=O)NC(C(=O)NC(C(=O)NC(C(=O)NCC(=O)NC(C(=O)N1)CC2=CC=CC=C2)CC3=CC=C(C=C3)O)CCCCN)CCCCN

Origin of Product

United States

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